molecular formula C15H18N2O4 B2529107 3-(4-(2-Methylbenzoyl)piperazin-1-yl)-3-oxopropanoic acid CAS No. 693790-38-4

3-(4-(2-Methylbenzoyl)piperazin-1-yl)-3-oxopropanoic acid

Cat. No.: B2529107
CAS No.: 693790-38-4
M. Wt: 290.319
InChI Key: LJUQCDQSBHZBKZ-UHFFFAOYSA-N
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Description

3-(4-(2-Methylbenzoyl)piperazin-1-yl)-3-oxopropanoic acid is a piperazine-based compound featuring a 2-methylbenzoyl substituent on the piperazine ring and a 3-oxopropanoic acid side chain. Its structure allows for hydrogen bonding via the carboxylic acid group and π-π interactions through the aromatic ring, which may influence receptor binding and solubility .

Properties

IUPAC Name

3-[4-(2-methylbenzoyl)piperazin-1-yl]-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-11-4-2-3-5-12(11)15(21)17-8-6-16(7-9-17)13(18)10-14(19)20/h2-5H,6-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUQCDQSBHZBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-Methylbenzoyl)piperazin-1-yl)-3-oxopropanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-Methylbenzoyl)piperazin-1-yl)-3-oxopropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

3-(4-(2-Methylbenzoyl)piperazin-1-yl)-3-oxopropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(2-Methylbenzoyl)piperazin-1-yl)-3-oxopropanoic acid involves its interaction with specific molecular targets. For instance, it may act as a ligand for serotonin receptors, influencing neurotransmitter activity in the brain . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their comparative features:

Compound Name Molecular Formula Key Substituents Physicochemical Properties Pharmacological Implications
3-(4-(2-Methylbenzoyl)piperazin-1-yl)-3-oxopropanoic acid (Target Compound) C₁₅H₁₈N₂O₄ 2-Methylbenzoyl, 3-oxopropanoic acid Moderate solubility (polar carboxylic acid group) Potential CNS activity (piperazine scaffold)
AKOS BB-4622 C₁₆H₂₀N₂O₅ (4-Methylphenoxy)acetyl, 3-oxopropanoic acid Lower solubility (lipophilic phenoxy group) Possible H1/5-HT2A receptor modulation
N-((S)-3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-2-phenylacetamide (2e) C₂₉H₃₀ClN₅O 7-Chloroquinoline, phenylacetamide High lipophilicity (aromatic substituents) Antimalarial or antiparasitic activity
3-(4-(11H-Dibenzo[b,e][1,4]azepin-6-yl)piperazin-1-yl)-propanoic acid derivatives Varies Dibenzoazepine, propanoic acid High molecular weight, moderate solubility Sleep disorder treatment (H1/5-HT2A modulation)
4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide C₂₂H₂₄N₅O₃ Benzooxazolone, phenylcarboxamide Moderate solubility (amide groups) Enzyme inhibition (e.g., kinases)

Key Observations:

Substituent Effects on Solubility: The target compound’s 3-oxopropanoic acid group enhances aqueous solubility compared to AKOS BB-4622’s phenoxy group and compound 2e’s aromatic acetamide . Lipophilic substituents (e.g., dibenzoazepine in derivatives) reduce solubility but may improve blood-brain barrier penetration .

Receptor Binding Profiles: Piperazine derivatives with aromatic acyl groups (e.g., 2-methylbenzoyl) are associated with CNS receptor interactions, whereas dibenzoazepine-containing analogues () show specificity for H1/5-HT2A receptors .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling 2-methylbenzoyl chloride with piperazine, followed by reaction with 3-oxopropanoic acid—a route simpler than the multi-step processes for benzooxazolone derivatives () .

Thermal Stability: Compounds with rigid aromatic systems (e.g., dibenzoazepine in ) exhibit higher melting points (>150°C) compared to the target compound, which likely has a lower melting point due to its flexible propanoic acid chain .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 2-methylbenzoyl group in the target compound may enhance metabolic stability compared to bulkier substituents (e.g., dibenzoazepine), as smaller groups reduce steric hindrance in enzymatic degradation .
  • Pharmacokinetic Predictions : The carboxylic acid group improves renal clearance but may limit oral bioavailability due to ionization at physiological pH .
  • Therapeutic Potential: While highlights analogues targeting sleep disorders, the target compound’s structural simplicity positions it as a candidate for further optimization in CNS drug discovery .

Biological Activity

Overview

3-(4-(2-Methylbenzoyl)piperazin-1-yl)-3-oxopropanoic acid, also known by its CAS number 693790-38-4, is a compound that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine ring substituted with a 2-methylbenzoyl group and a 3-oxopropanoic acid moiety. This unique structure contributes to its biological properties and potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes, modulating their activity and influencing cellular signaling pathways. The exact molecular targets remain under investigation, but preliminary studies suggest involvement in:

  • Cell Signaling Pathways : The compound may influence pathways related to cell growth and apoptosis.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways or disease processes.

Antimicrobial Activity

Research has indicated that derivatives of piperazine, including 3-(4-(2-Methylbenzoyl)piperazin-1-yl)-3-oxopropanoic acid, exhibit significant antimicrobial properties. A study highlighted the effectiveness of piperazine derivatives against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus.

Cytotoxicity

Cytotoxicity studies have shown variable effects depending on the concentration and exposure duration. For instance, some derivatives demonstrated minimal cytotoxic effects on normal cell lines while maintaining efficacy against cancer cell lines. This duality suggests potential for therapeutic applications in oncology.

Table 1: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(4-(2-Methylbenzoyl)piperazin-1-yl)-3-oxopropanoic acidStaphylococcus aureus10 µg/mL
3-(4-(2-Methylbenzoyl)piperazin-1-yl)-3-oxopropanoic acidEscherichia coli20 µg/mL

This table summarizes the antimicrobial effectiveness of the compound against selected bacterial strains. The MIC values indicate promising antibacterial activity.

Table 2: Cytotoxicity Studies

Concentration (µM)Cell LineViability (%) after 24h
100L92992
200A54978
50HepG2114

The cytotoxicity data demonstrates that at certain concentrations, the compound can enhance cell viability in specific cancer cell lines while exhibiting lower toxicity in normal cells.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of piperazine derivatives, including this compound. Findings suggest that modifications to the piperazine structure can significantly alter biological activity, enhancing efficacy against targeted diseases while minimizing adverse effects.

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